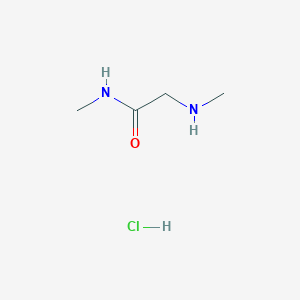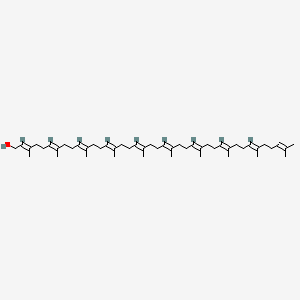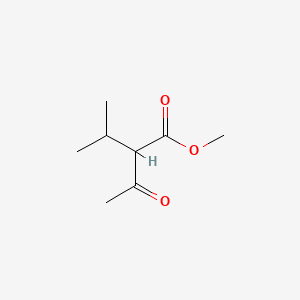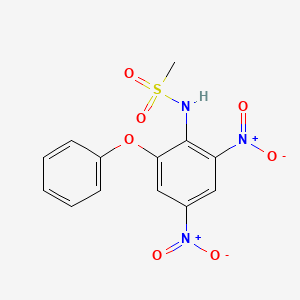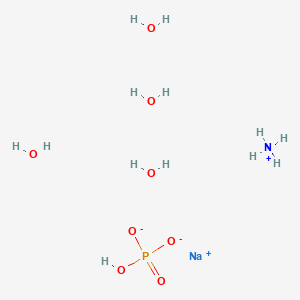
Sodium ammonium hydrogen phosphate tetrahydrate
概要
説明
. It is commonly used in laboratories for various analytical and research purposes.
作用機序
Target of Action
Sodium Ammonium Hydrogen Phosphate Tetrahydrate, also known as Ammonium Sodium Hydrogen Phosphate, is primarily used as a source of nitrogen and phosphorous . These elements are essential for various biological processes, making them primary targets of this compound.
Mode of Action
This compound provides a source of nitrogen and phosphorous, which are essential nutrients for many organisms. It dissolves in water to release these elements, which can then be absorbed and utilized by the organism .
Biochemical Pathways
The nitrogen and phosphorous provided by this compound can be incorporated into various biochemical pathways. For instance, nitrogen is a key component of amino acids, which are the building blocks of proteins. Phosphorous, on the other hand, is a crucial part of ATP, the main energy currency of cells, and nucleic acids, which carry genetic information .
Pharmacokinetics
Instead, its bioavailability is largely determined by its solubility in water . Once dissolved, the released ions can be readily absorbed and distributed throughout the organism.
Result of Action
The primary result of the action of this compound is the provision of essential nutrients (nitrogen and phosphorous) to the organism. This can support various biological processes, including protein synthesis and energy production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility, and therefore its bioavailability, can be affected by the pH and temperature of the solution . Additionally, its stability may be compromised in the presence of incompatible substances .
生化学分析
Biochemical Properties
Sodium ammonium hydrogen phosphate tetrahydrate plays a crucial role in biochemical reactions, particularly in the identification of metallic radicals through the microcosmic salt bead test . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a source of phosphate ions, which are essential for the activity of enzymes such as kinases and phosphatases. These enzymes regulate numerous cellular functions by adding or removing phosphate groups from proteins, thereby modulating their activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of phosphate ions from this compound can activate signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, it can impact gene expression by serving as a phosphate donor in the synthesis of nucleotides, which are the building blocks of DNA and RNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to enzymes and proteins, altering their conformation and activity. For instance, it can inhibit or activate kinases and phosphatases by providing or sequestering phosphate ions, respectively. These interactions can lead to changes in the phosphorylation status of target proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at temperatures between +2°C to +30°C . Prolonged exposure to high temperatures or moisture can lead to the loss of its crystalline water, resulting in the formation of anhydrous sodium ammonium hydrogen phosphate. This degradation can affect its efficacy in biochemical assays and its interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can support normal cellular functions by providing essential phosphate ions. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. These threshold effects highlight the importance of carefully controlling the dosage in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as kinases and phosphatases, which regulate the phosphorylation and dephosphorylation of proteins. These interactions can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and release of phosphate ions, ensuring their availability for cellular processes. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of other ions, which can affect its solubility and transport dynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the mitochondria, where it participates in energy metabolism and the regulation of mitochondrial functions .
準備方法
Synthetic Routes and Reaction Conditions
Sodium ammonium hydrogen phosphate tetrahydrate can be synthesized by reacting ammonium phosphate (e.g., diammonium phosphate) with sodium chloride in an aqueous medium. The crystallization process occurs between -10°C to 40°C . Another method involves reacting sodium hydroxide with ammonium dihydrogen phosphate .
Industrial Production Methods
The industrial production of this compound typically involves the use of fertilizer-grade diammonium phosphate and sodium chloride. The resulting product is then purified through crystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
Sodium ammonium hydrogen phosphate tetrahydrate undergoes various chemical reactions, including:
Decomposition: On heating, it decomposes to form sodium polyphosphate.
Substitution: It can react with other salts to form different phosphate compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, ammonium dihydrogen phosphate, and sodium chloride . The reactions typically occur in aqueous solutions at controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound include sodium polyphosphate and other phosphate salts .
科学的研究の応用
Sodium ammonium hydrogen phosphate tetrahydrate has a wide range of applications in scientific research:
類似化合物との比較
Sodium ammonium hydrogen phosphate tetrahydrate can be compared with other similar compounds, such as:
Di-ammonium hydrogen phosphate (NH₄)₂HPO₄: This compound is used as a fertilizer and has similar applications in providing nitrogen and phosphorus.
Di-sodium hydrogen phosphate Na₂HPO₄: It is used in various industrial and laboratory applications, including as a buffering agent.
This compound is unique due to its specific crystalline structure and its ability to serve as both a nitrogen and phosphorus source in various applications .
特性
IUPAC Name |
azanium;sodium;hydrogen phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.Na.H3O4P.4H2O/c;;1-5(2,3)4;;;;/h1H3;;(H3,1,2,3,4);4*1H2/q;+1;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTQISLCLWJRPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H13NNaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718863 | |
| Record name | Ammonium hydrogen sodium phosphate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-13-3 | |
| Record name | Ammonium sodium phosphate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium hydrogen sodium phosphate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, monoammonium monosodium salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM SODIUM PHOSPHATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78U8WLV4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Sodium Ammonium Hydrogen Phosphate Tetrahydrate from purified extraction phosphoric acid?
A1: The research by [] focuses on obtaining high-purity this compound. Utilizing purified extraction phosphoric acid, free from impurities, is crucial for achieving this. The study highlights the methods used for purifying the acid, such as precipitation using various compounds and neutralization with ammonia. This purification process ensures the synthesized this compound is of high quality and suitable for various applications.
Q2: How do researchers confirm the identity and purity of the synthesized this compound?
A2: [] utilizes various analytical techniques to confirm the identity and purity of the synthesized compound. X-ray diffraction provides information about the crystal structure, IR spectroscopy reveals functional groups present, thermogravimetry analyzes thermal stability and decomposition patterns, and scanning electron microscopy provides insights into morphology and particle size. By employing these complementary techniques, researchers can confidently ascertain the purity and characteristics of the synthesized this compound.
Q3: What is the historical context of research on Phosphorsalz?
A3: The provided abstracts offer a glimpse into the historical research on Phosphorsalz. Research dating back to the late 19th and early 20th centuries, as seen in titles like "Aus Phosphorsalz krystallisirte Titansäure ist nicht Anatas" [], "Ueber das Verhalten von Quarz und der Kieselsäure überhaupt zu Phosphorsalz" [], and "Untersuchungen einiger aus Phosphorsalz und Boraxschmelze krystallisirter Körper" [], suggest early investigations focused on its interactions with other compounds and its potential in crystallization processes.
Q4: What can be inferred about the applications of Phosphorsalz based on the available research?
A4: Although the provided abstracts primarily focus on synthesis and characterization, they hint at potential applications of Phosphorsalz. [] investigates its use as a weakly basic ion exchanger for metal ions, indicating its potential in separation and purification processes. The historical research titles [, , ] suggest its use in studying the behavior and crystallization of various compounds, highlighting its role as a valuable reagent in materials science research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


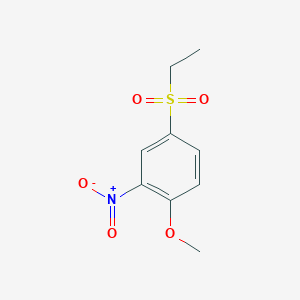

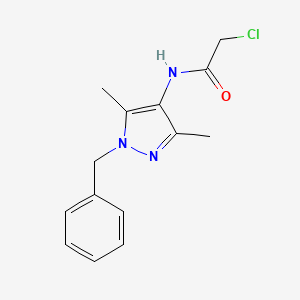
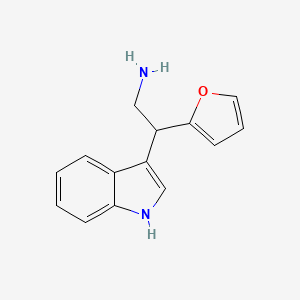

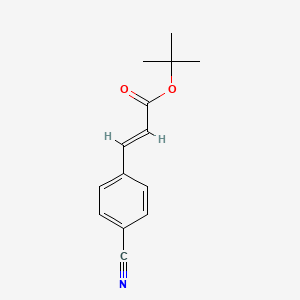
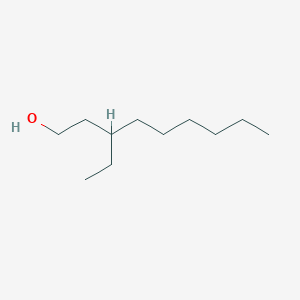


![N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3143029.png)
